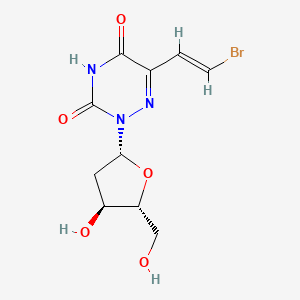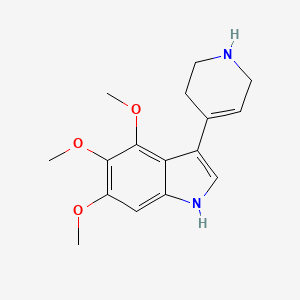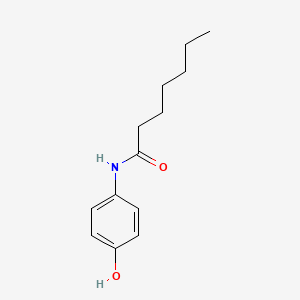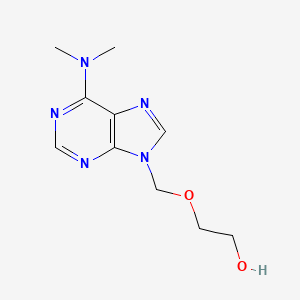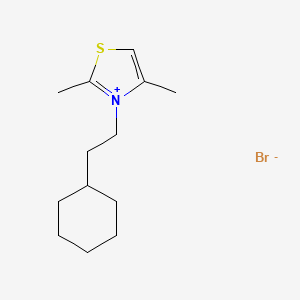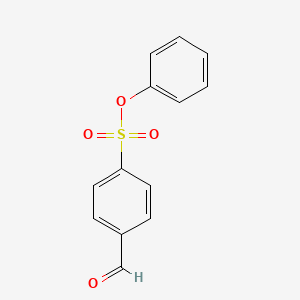
beta,2,2,4-Tetramethylcyclopentanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,2,2,4-Tetramethylcyclopentanepropanol: is an organic compound with the molecular formula C12H24O It is a cyclopentane derivative with four methyl groups and a propanol group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,2,2,4-Tetramethylcyclopentanepropanol typically involves the alkylation of cyclopentane derivatives. One common method is the reaction of 2,2,4-trimethylcyclopentanone with a suitable alkylating agent in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Organic solvents such as toluene or dichloromethane
Catalyst: Strong bases like sodium hydride or potassium tert-butoxide
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta,2,2,4-Tetramethylcyclopentanepropanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the methyl groups or the hydroxyl group. Halogenation using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in carbon tetrachloride
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Beta,2,2,4-Tetramethylcyclopentanepropanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of beta,2,2,4-Tetramethylcyclopentanepropanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound with three methyl groups attached to a pentane ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
2,2,4-Trimethylcyclopentanone: A ketone derivative of cyclopentane with three methyl groups.
Uniqueness: Beta,2,2,4-Tetramethylcyclopentanepropanol is unique due to its specific arrangement of methyl groups and the presence of a propanol group. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
94201-31-7 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methyl-3-(2,2,4-trimethylcyclopentyl)propan-1-ol |
InChI |
InChI=1S/C12H24O/c1-9-5-11(6-10(2)8-13)12(3,4)7-9/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
JDXDZOPSWDWWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1)(C)C)CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



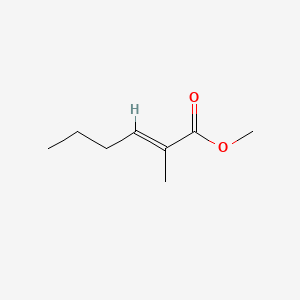
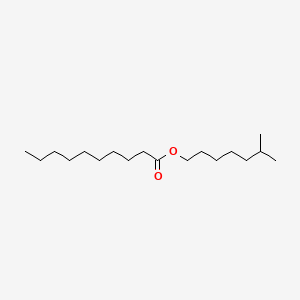

![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
